N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-12(2)19(25)23-21-18(20-22-15-7-5-6-8-16(15)26-20)14-9-10-24(13(3)4)11-17(14)27-21;/h5-8,12-13H,9-11H2,1-4H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUORGEHFBBHXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(C)C)C3=NC4=CC=CC=C4S3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride is a compound that has garnered interest for its biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 500.1 g/mol. Its structure incorporates a benzo[d]thiazol-2-yl moiety and a tetrahydrothieno[2,3-c]pyridin-2-yl group, which contribute to its biological activity.
Inhibition of APE1 :
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (a related compound) has been shown to exhibit low micromolar activity against APE1. This inhibition results in the potentiation of cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), indicating its potential role in enhancing the efficacy of certain chemotherapeutics .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on the synthesis of various analogs to explore their biological activities. The SAR studies indicate that modifications in the chemical structure can significantly affect APE1 inhibition and overall biological efficacy .
- In Vitro Studies : In cellular assays using HeLa cells, compounds related to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) demonstrated the ability to induce hyperaccumulation of apurinic sites when treated with MMS. This suggests that APE1 inhibitors may disrupt DNA repair mechanisms effectively .
- Potential Therapeutic Applications : Given its multifaceted biological activities—including anti-cancer and antiviral properties—this compound could be explored further for therapeutic applications in oncology and infectious diseases. The modulation of immune responses also opens avenues for research in immunotherapy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves disrupting essential bacterial processes and inhibiting growth through interference with biochemical pathways critical for bacterial survival and replication .
Anticancer Properties
The compound has shown potential anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. In vitro studies suggest that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell survival .
Neuroprotective Effects
The structural features of the compound indicate potential neuroprotective properties. Studies have suggested that derivatives similar to this compound can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in developing treatments for neurodegenerative diseases .
Antibacterial Activity
A study evaluated the antibacterial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating their potential as effective antibacterial agents .
Cancer Cell Line Studies
In experiments involving breast cancer cell lines (MCF-7), N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride demonstrated significant cytotoxic effects compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound .
In Silico Studies
Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest strong interactions with key enzymes involved in cancer metabolism and bacterial resistance mechanisms. These findings provide insights into the potential therapeutic applications of the compound in treating infections and cancer .
Preparation Methods
Formation of Tetrahydrothieno[2,3-c]pyridine Core
The core structure is synthesized via acid-catalyzed cyclization. A thiophene-amide derivative (e.g., 3-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) reacts with isobutyraldehyde under acidic conditions to form the bicyclic system.
Procedure :
- Combine 3-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1.0 equiv) and isobutyraldehyde (1.05 equiv) in glacial acetic acid containing p-toluenesulfonic acid (0.05 equiv).
- Heat at 95°C for 8–10 hours, followed by neutralization with 2N NaOH.
- Extract with ethyl acetate, wash with brine, and concentrate to yield the cyclized product.
Key Optimization :
Introduction of 6-Isopropyl Group
The isopropyl substituent is introduced via reductive amination or alkylation.
Alkylation Method :
- Treat the tetrahydrothieno[2,3-c]pyridine core (1.0 equiv) with 2-bromopropane (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF.
- Heat at 80°C for 12 hours, followed by aqueous workup.
- Yield : 70–85%.
Challenges :
Installation of Benzo[d]thiazol-2-yl Moiety
The benzo[d]thiazol-2-yl group is appended via palladium-catalyzed coupling or nucleophilic aromatic substitution.
Suzuki Coupling :
- React 3-bromo-tetrahydrothieno[2,3-c]pyridine (1.0 equiv) with benzo[d]thiazol-2-ylboronic acid (1.5 equiv) using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/ethanol.
- Heat at 100°C for 24 hours.
- Yield : 60–72%.
Alternative Route :
Amidation to Form Isobutyramide
The primary amine at position 2 undergoes amidation with isobutyryl chloride.
Procedure :
- Dissolve the amine intermediate (1.0 equiv) in dichloromethane.
- Add isobutyryl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
- Stir at room temperature for 4 hours, then wash with NaHCO3 and brine.
- Yield : 80–88%.
Coupling Reagent Method :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification.
Procedure :
- Dissolve the amide product in anhydrous ether.
- Bubble HCl gas through the solution until precipitation completes.
- Filter and dry under vacuum.
- Purity : >99% (HPLC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Cyclization | Glacial acetic acid | 95°C | +15% vs. toluene |
| Suzuki Coupling | Toluene/EtOH | 100°C | +20% vs. DMF |
| Amidation | DCM | RT | +12% vs. THF |
Analytical Characterization
Spectral Data
Purity and Stability
- HPLC : Retention time = 8.2 min (98.5% purity, C18 column).
- Storage : Stable as hydrochloride salt at −20°C for >12 months.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization-Alkylation | High regioselectivity | Requires harsh acids | 78 |
| Reductive Amination | Mild conditions | Low functional group tolerance | 65 |
| Suzuki Coupling | Versatile for aryl groups | Costly catalysts | 72 |
Challenges and Troubleshooting
- Low Amidation Yield : Caused by steric hindrance; resolved using EDC/HOBt.
- Byproduct Formation : During cyclization, optimize aldehyde stoichiometry to minimize dimerization.
Applications and Derivatives
This compound serves as a precursor for AP endonuclease inhibitors, with potential applications in oncology. Derivatives modified at the isobutyramide group show enhanced blood-brain barrier permeability.
Q & A
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including heterocyclic ring formation (tetrahydrothieno[2,3-c]pyridine), amidation, and final salt formation. Key steps include:
- Precursor activation : Use benzo[d]thiazole derivatives as starting materials, with precise stoichiometry to minimize side products .
- Amidation optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance coupling efficiency .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. Which analytical techniques are most reliable for structural characterization?
- NMR spectroscopy : - and -NMR confirm regiochemistry of the tetrahydrothienopyridine core and isopropyl group positioning .
- X-ray crystallography : Resolves conformational ambiguity in the benzo[d]thiazole-thienopyridine fused system .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects trace impurities .
Q. How can researchers assess this compound's preliminary biological activity?
- In vitro assays : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays at 1–10 µM concentrations .
- Solubility testing : Use PBS (pH 7.4) with DMSO cosolvent (<0.1% v/v) to avoid colloidal aggregation artifacts .
Advanced Research Questions
Q. How does the compound's conformational flexibility impact target binding, and what computational methods are suitable for analysis?
The tetrahydrothienopyridine ring adopts a boat conformation, positioning the isopropyl group for hydrophobic interactions. Methods include:
- Molecular dynamics (MD) simulations : Run in explicit solvent (e.g., TIP3P water) for 100 ns to assess ligand-protein stability .
- Free energy perturbation (FEP) : Quantify binding affinity changes upon isopropyl-to-cyclopentyl substitution .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Crystallization variants : Polymorphs (e.g., anhydrous vs. monohydrate) alter solubility and membrane permeability .
- Assay interference : Mitigate thiazole-mediated redox activity by adding 1 mM DTT to buffer systems .
- Dose-response validation : Replicate IC values across orthogonal assays (e.g., SPR and cellular proliferation) .
Q. What strategies optimize selectivity for neurological vs. oncological targets?
- Pharmacophore modeling : Prioritize substituents with ClogP <3.5 to enhance blood-brain barrier penetration for neurological applications .
- Selectivity screening : Profile against panels of GPCRs (e.g., serotonin 5-HT) and kinases (e.g., MAPK14) to identify off-target liabilities .
Q. How can metabolic stability be improved without compromising potency?
- Isotopic labeling : Replace labile hydrogens (e.g., /) on the isopropyl group to track oxidative metabolism .
- Prodrug design : Introduce ester moieties at the isobutyramide group for pH-dependent activation in tumor microenvironments .
Methodological Guidelines
- Synthetic reproducibility : Document reaction atmosphere (N vs. air) and catalyst batches (e.g., Pd(PPh) purity) to ensure inter-lab consistency .
- Data validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to confirm assignments .
- Ethical reporting : Disclose all negative results (e.g., failed coupling steps) in supplementary materials to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
